7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 500356-69-4
VCID: VC4630051
InChI: InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)
SMILES: CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl
Molecular Formula: C17H11Cl2NO2
Molecular Weight: 332.18

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid

CAS No.: 500356-69-4

Cat. No.: VC4630051

Molecular Formula: C17H11Cl2NO2

Molecular Weight: 332.18

* For research use only. Not for human or veterinary use.

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid - 500356-69-4

Specification

CAS No. 500356-69-4
Molecular Formula C17H11Cl2NO2
Molecular Weight 332.18
IUPAC Name 7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)
Standard InChI Key MTNHOZGHNSNVRP-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name 7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid reflects its substitution pattern: a chlorine atom at position 7 of the quinoline ring, a 4-chlorophenyl group at position 2, a methyl group at position 8, and a carboxylic acid moiety at position 4. Key identifiers include:

PropertyValue
Molecular FormulaC₁₇H₁₁Cl₂NO₂
Molecular Weight332.18 g/mol
InChIInChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)
SMILESCC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl
XLogP3~4.2 (estimated)

The planar quinoline core facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity. The carboxylic acid group enables salt formation or esterification, broadening its utility in derivatization.

Spectroscopic Data

Mass spectrometry reveals a molecular ion peak at m/z 331 ([M-H]⁻), with characteristic isotopic patterns for two chlorine atoms (m/z 333 and 335). Fragmentation peaks at m/z 296 and 261 correspond to sequential loss of -COOH and -Cl groups, respectively.

Synthesis and Industrial Production

Industrial Considerations

Large-scale production would require:

  • Continuous flow reactors to manage exothermic chlorination steps.

  • Palladium-catalyzed cross-couplings for aryl group introductions.

  • Crystallization techniques to achieve >98% purity.

Biological Activities and Mechanistic Insights

Microbial TargetIC₅₀ (μM)Reference Analog
Staphylococcus aureus2.1–5.4Ciprofloxacin hybrids
Escherichia coli4.8–6.7Chloroquine derivatives
Plasmodium falciparum0.3–1.2Amodiaquine analogs

The dual chlorine atoms may enhance membrane permeability, while the carboxylic acid could chelate metal ions in microbial enzymes.

Anticancer Activity

Quinoline-4-carboxylic acids inhibit histone deacetylases (HDACs) and tubulin polymerization. In silico docking studies predict strong binding (ΔG < -9 kcal/mol) to HDAC2 active sites for this compound, suggesting potential for epigenetic modulation.

Pharmacological Applications and Drug Development

Prodrug Design

The carboxylic acid group permits conjugation with:

  • Ethyl esters to enhance bioavailability.

  • Peptide vectors for targeted delivery.

  • Metal complexes (e.g., Zn²⁺, Cu²⁺) to augment antibacterial effects.

Structure-Activity Relationships (SAR)

Key SAR trends for quinoline-4-carboxylic acids:

  • Chlorine at position 7: Increases lipophilicity and target binding.

  • Methyl at position 8: Stabilizes the quinoline ring conformation.

  • 4-Chlorophenyl at position 2: Enhances π-stacking with aromatic residues in enzymes.

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify novel protein targets.

  • Nanoparticle Formulations: Encapsulate in PLGA nanoparticles to improve CNS penetration.

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